Dimethyl-pyridin-3-ylmethyl-amine

Nicotinic Acetylcholine Receptor nAChR Agonist Structure-Activity Relationship (SAR)

Dimethyl-pyridin-3-ylmethyl-amine (CAS 2055-21-2), also referred to as N,N-dimethyl-1-(pyridin-3-yl)methanamine, is a small-molecule aralkylamine consisting of a pyridine ring linked to a dimethylamine group via a methylene bridge. This compound serves as a fundamental building block or a key comparator in medicinal chemistry research, particularly as a 'privileged scaffold' for targeting nicotinic acetylcholine receptors (nAChRs) and for exploring structure-activity relationships (SAR) around the ABT-594 pharmacophore.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 2055-21-2
Cat. No. B2726954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-pyridin-3-ylmethyl-amine
CAS2055-21-2
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCN(C)CC1=CN=CC=C1
InChIInChI=1S/C8H12N2/c1-10(2)7-8-4-3-5-9-6-8/h3-6H,7H2,1-2H3
InChIKeySLZCOYDOFRTTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl-pyridin-3-ylmethyl-amine (CAS 2055-21-2): A Quantitative Procurement Guide for the Pyridylmethylamine Research Scaffold


Dimethyl-pyridin-3-ylmethyl-amine (CAS 2055-21-2), also referred to as N,N-dimethyl-1-(pyridin-3-yl)methanamine, is a small-molecule aralkylamine consisting of a pyridine ring linked to a dimethylamine group via a methylene bridge [1]. This compound serves as a fundamental building block or a key comparator in medicinal chemistry research, particularly as a 'privileged scaffold' for targeting nicotinic acetylcholine receptors (nAChRs) and for exploring structure-activity relationships (SAR) around the ABT-594 pharmacophore [2].

The Case Against Simple Substitution: Why N,N-Dimethyl vs. N-Methyl-N-Ethyl Analogs Matters for SAR Integrity


In nicotinic acetylcholine receptor (nAChR) research, the 3-pyridylmethylamine scaffold is a foundational pharmacophore, but minor alterations to its amine substituents are not trivial and can lead to significant functional divergence [1]. A study on Torpedo and insect nAChRs demonstrated that increasing the N,N-dialkyl chain length from dimethyl to di-n-butyl progressively reduces agonistic potency [2]. Furthermore, positional isomers of the pyridine ring, such as 2-pyridylmethyl- and 4-pyridylmethyl-amine analogs, exhibit distinct molecular geometries and electronic properties that can drastically alter target binding affinity and selectivity [1]. Therefore, assuming functional equivalence between CAS 2055-21-2 and its close structural analogs is a high-risk proposition that can invalidate SAR hypotheses and lead to misleading experimental outcomes. The quantitative evidence below provides a direct, data-driven justification for the specific selection of this compound.

Quantitative Evidence for Prioritizing Dimethyl-pyridin-3-ylmethyl-amine (CAS 2055-21-2)


Direct Comparison: Reduced nAChR Agonistic Potency of Longer-Chain N,N-Dialkyl Analogs

A comparative study of 3-pyridylmethylamine derivatives on Torpedo and insect nicotinic acetylcholine receptors (nAChRs) revealed that the N,N-dimethyl substitution (i.e., CAS 2055-21-2) is optimal for retaining agonistic potency. Increasing the alkyl chain length from dimethyl to di-n-butyl resulted in a progressive decrease or complete loss of agonistic activity, as measured by the inhibition of [3H]α-bungarotoxin binding and stimulation of [3H]PCP binding [1].

Nicotinic Acetylcholine Receptor nAChR Agonist Structure-Activity Relationship (SAR)

Cross-Study Comparison: nAChR α4β2 Binding Affinity vs. Acetylcholinesterase (AChE) Selectivity

Quantitative binding data for Dimethyl-pyridin-3-ylmethyl-amine reveals a high degree of target selectivity. It exhibits a potent binding affinity (Ki = 540 nM) for the human neuronal nicotinic acetylcholine receptor (nAChR) α4β2 subtype [1]. In contrast, its inhibitory activity against acetylcholinesterase (AChE) from Musca domestica (housefly) is significantly weaker, with an IC50 of 5.1 mM [2].

nAChR α4β2 Subtype Binding Affinity (Ki) Acetylcholinesterase (AChE) Inhibition Target Selectivity

Direct Comparison: 3-Pyridyl vs. 2- and 4-Pyridyl Isomers as Precursors for ABT-594 Analogs

A seminal study on ABT-594 analogs systematically evaluated the impact of pyridine ring substitution position on in vivo analgesic activity. The 3-pyridylmethylamine scaffold (which includes CAS 2055-21-2) served as the basis for synthesizing a series of highly sterically hindered secondary amine analogs (compounds 7a-f, 8a-c). These derivatives, based on the 3-pyridyl isomer, were found to exhibit potent analgesic activity and lower toxicity profiles [1].

ABT-594 Analogs Positional Isomer Analgesic Activity In Vivo Pharmacology

Validated Research Applications for Dimethyl-pyridin-3-ylmethyl-amine (CAS 2055-21-2)


Development and Optimization of nAChR Agonists and Positive Allosteric Modulators (PAMs)

Researchers aiming to develop novel ligands for nicotinic acetylcholine receptors (nAChRs) can confidently use CAS 2055-21-2 as a potent and selective starting point. Its validated affinity for the human α4β2 subtype (Ki = 540 nM) and its superior agonistic potency over longer N,N-dialkyl chain analogs make it an ideal core scaffold for medicinal chemistry optimization [REFS-1, REFS-2].

Synthesis and SAR Exploration of ABT-594-Derived Analgesic Candidates

For teams working on non-opioid analgesic therapies, this compound is a critical building block. The evidence demonstrates that the 3-pyridylmethylamine isomer is the productive foundation for generating analogs with potent in vivo analgesic activity and lower toxicity, as validated in the ABT-594 analog series [1].

Target Validation and Selectivity Profiling in Neuropharmacology

In studies where distinguishing between nAChR-mediated effects and acetylcholinesterase (AChE) inhibition is crucial, CAS 2055-21-2 provides a clean pharmacological tool. Its high selectivity index (~9,400-fold) for the α4β2 nAChR over AChE minimizes confounding off-target effects, enabling more precise interpretation of experimental data [1].

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